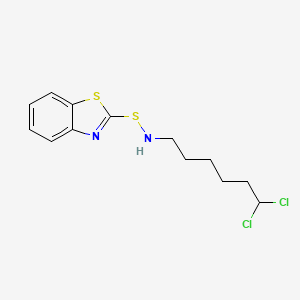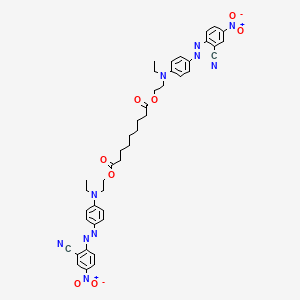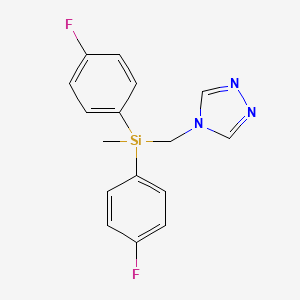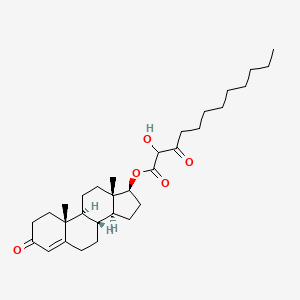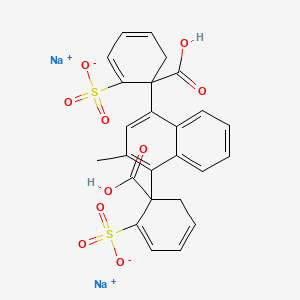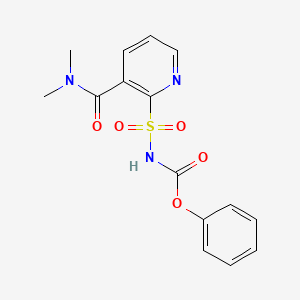
Carbamic acid, N-((3-((dimethylamino)carbonyl)-2-pyridinyl)sulfonyl)-, phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, N-((3-((dimethylamino)carbonyl)-2-pyridinyl)sulfonyl)-, phenyl ester is a complex organic compound with a unique structure that includes a carbamic acid moiety, a pyridine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-((3-((dimethylamino)carbonyl)-2-pyridinyl)sulfonyl)-, phenyl ester typically involves multiple steps. One common method includes the reaction of a pyridine derivative with a sulfonyl chloride, followed by the introduction of a dimethylamino group. The final step involves the esterification of the carbamic acid with phenol under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-((3-((dimethylamino)carbonyl)-2-pyridinyl)sulfonyl)-, phenyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulfonyl group or the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Carbamic acid, N-((3-((dimethylamino)carbonyl)-2-pyridinyl)sulfonyl)-, phenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of carbamic acid, N-((3-((dimethylamino)carbonyl)-2-pyridinyl)sulfonyl)-, phenyl ester involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or alter cellular pathways by interacting with receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, dimethyl-, 3-(dimethylamino)phenyl ester
- Carbamic acid, phenyl ester
- Carbamic acid, N-[4-chloro-2-fluoro-5-[[[[methyl (1-methylethyl)amino]sulfonyl]amino]carbonyl]phenyl]-, methyl ester
Uniqueness
Carbamic acid, N-((3-((dimethylamino)carbonyl)-2-pyridinyl)sulfonyl)-, phenyl ester is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications and makes it a valuable compound in various research fields.
Properties
CAS No. |
112006-94-7 |
|---|---|
Molecular Formula |
C15H15N3O5S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
phenyl N-[3-(dimethylcarbamoyl)pyridin-2-yl]sulfonylcarbamate |
InChI |
InChI=1S/C15H15N3O5S/c1-18(2)14(19)12-9-6-10-16-13(12)24(21,22)17-15(20)23-11-7-4-3-5-8-11/h3-10H,1-2H3,(H,17,20) |
InChI Key |
NHNQLTZFUJPTCB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)OC2=CC=CC=C2 |
physical_description |
Dry Powder |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


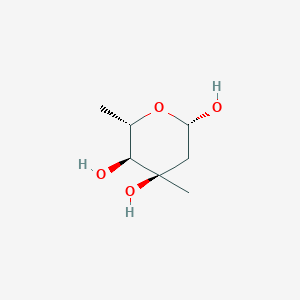
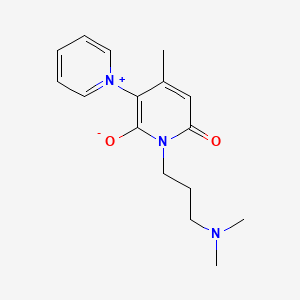
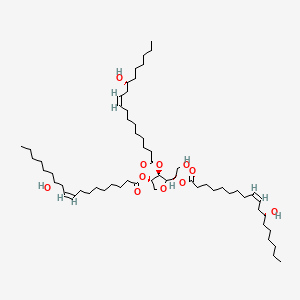


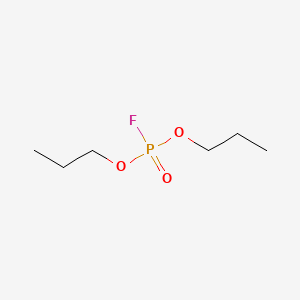
![(Z)-4-[3-bromo-1-(4-chlorophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12675534.png)
![2,2'-[[2-(Hepta-8-decenyl)oxazol-4(5H)-ylidene]bis(methyleneoxy)]bisethanol](/img/structure/B12675542.png)
